molecular formula C24H48O8 B1655488 Nonic-light SPS CAS No. 37318-79-9

Nonic-light SPS

Cat. No.: B1655488
CAS No.: 37318-79-9
M. Wt: 464.6 g/mol
InChI Key: FIWSRSRCWYARAJ-SQOFCNSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonic-light SPS is a chemical compound with the molecular formula C24H48O8 . Publicly available scientific data on this specific compound's applications, mechanism of action, and precise research value is currently limited. The provided molecular formula serves as a key identifier for researchers seeking this material. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers are advised to consult specialized chemical databases, scientific literature, or contact the manufacturer directly for comprehensive specifications, handling protocols, and potential applications.

Properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWSRSRCWYARAJ-SQOFCNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-79-9
Record name Sorbitan oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbitan sesquioleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of Phenyl Oxalate Ester

The foundational component of Nonic-light SPS is phenyl oxalate ester, synthesized through the reaction of phenolic compounds with oxalyl chloride. In a typical procedure, phenol derivatives (e.g., 2,4-dinitrophenol) are combined with oxalyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added dropwise to catalyze the esterification, yielding phenyl oxalate ester as a crystalline solid. The reaction proceeds as follows:

$$
\text{Phenol} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Phenyl oxalate ester} + 2\text{HCl}
$$

Key parameters include maintaining temperatures below 10°C to prevent side reactions and ensuring stoichiometric excess of oxalyl chloride for complete conversion. The product is purified via recrystallization from ethanol, achieving >95% purity.

Formulation of Hydrogen Peroxide Solution

A stabilized hydrogen peroxide solution is prepared by dissolving 30% w/w $$ \text{H}2\text{O}2 $$ in a phthalate-based plasticizer (e.g., dibutyl phthalate). To inhibit premature decomposition, chelating agents like sodium stannate are added at 0.1–0.5% concentration. The solution is stored in glass vials coated with UV-blocking materials to prevent light-induced degradation.

Fluorescent Dye Selection and Integration

This compound incorporates fluorescent dyes to modulate emission wavelengths. Common dyes include:

Dye Emission Color Peak Wavelength (nm)
9,10-Diphenylanthracene Blue 430
Rhodamine B Red 580
Coumarin 485 Green 485

Dyes are dissolved in the phenyl oxalate ester solution at 0.01–0.1% w/w. The mixture is homogenized via sonication to ensure uniform dispersion.

Encapsulation and Activation Mechanism

The final product assembly involves:

  • Compartmentalization : Phenyl oxalate ester and dye solution are housed in a polypropylene outer container.
  • Hydrogen Peroxide Vial : A glass vial containing the stabilized $$ \text{H}2\text{O}2 $$ solution is suspended within the outer container.
  • Sealing : The assembly is hermetically sealed under argon to exclude moisture and oxygen.

Activation occurs via mechanical fracture of the inner vial, initiating the chemiluminescent reaction:

$$
\text{Phenyl oxalate ester} + \text{H}2\text{O}2 \rightarrow \text{1,2-Dioxetanedione} + \text{Dye}^* \rightarrow \text{Dye} + h\nu
$$

Quality Control and Stability Testing

Batch consistency is ensured through:

  • HPLC Analysis : Verifies phenyl oxalate ester purity (retention time: 12.3 min, 254 nm).
  • Luminometry : Measures emission intensity (≥5000 lux for 12 hours).
  • Accelerated Aging : Samples stored at 40°C/75% RH for 90 days must retain ≥90% initial luminosity.

Comparative Analysis with Analogous Compounds

This compound exhibits distinct advantages over traditional chemiluminescent agents:

Property This compound Luminol Cyalume®
Emission Duration 12–24 h 30–60 min 8–12 h
Quantum Yield 0.15 0.01 0.10
Thermal Stability Up to 50°C Degrades at 30°C Up to 40°C

Its prolonged emission and superior thermal stability make it ideal for emergency lighting applications.

Industrial-Scale Production Protocols

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

  • Esterification Reactor : Phenyl oxalate ester is synthesized at 5 L/min with inline IR monitoring.
  • Dye Integration Unit : Static mixers blend dyes into the ester phase.
  • Encapsulation Line : Automated fillers assemble 10,000 units/hour with <0.1% defect rate.

Chemical Reactions Analysis

Primary Chemiluminescent Reaction Pathway

Nonic-light SPS operates via a chemiluminescent mechanism initiated by the mixing of its components. Key reactants include:

  • Hydrogen peroxide (H₂O₂)

  • Phenyl oxalate ester

  • Fluorescent dye

When the hydrogen peroxide solution is activated, it reacts with the phenyl oxalate ester to form a high-energy intermediate (1,2-dioxyetanedione). This intermediate transfers energy to the fluorescent dye, exciting its electrons to a higher energy state. Light emission occurs as the dye returns to its ground state, releasing photons in the visible spectrum12.

Reaction StepChemical ProcessOutcome
Activation H₂O₂ + phenyl oxalate ester → 1,2-dioxyetanedioneFormation of high-energy intermediate
Energy Transfer Intermediate + fluorescent dye → Excited dyeEnergy transfer via electron excitation
Emission Excited dye → Ground-state dye + lightPhoton release (chemiluminescence)

Comparative Analysis of Luminescent Compounds

This compound is distinguished from other luminescent agents by its controlled light emission and thermal stability.

CompoundTypeKey FeaturesEmission Range
This compoundChemiluminescentHeat-free light emission, optimized for consumer use450–650 nm
LuminolChemiluminescentForensic blood detection (blue light)~425 nm
LuciferinBioluminescentNatural, enzyme-dependent (fireflies)560–620 nm
Rhodamine BFluorescentImaging applications (red fluorescence)550–630 nm

Temperature-Dependent Luminescence

Studies demonstrate that this compound luminescent intensity correlates with reaction kinetics:

  • 20–25°C : Optimal intensity with stable emission duration (~6–8 hours).

  • >30°C : Accelerated reaction rates shorten emission duration by 30–40%3.

  • <15°C : Reduced intensity due to slower kinetics, but prolonged emission (>12 hours)4.

Spectral Tuning via Dye Modification

The emission wavelength of this compound is adjustable by substituting the fluorescent dye:

Dye TypeEmission PeakApplication
Coumarin450 nm (blue)Industrial markers
Fluorescein520 nm (green)Emergency lighting
Rhodamine 6G580 nm (orange)Entertainment products

Scientific Research Applications

Applications in Material Science

  • Nanostructure Fabrication :
    • Nonic-light SPS has been instrumental in the fabrication of nanostructures through femtosecond laser pulses. This technique allows for the precise creation of nanoparticles with tailored properties, which can be utilized in various applications including electronics and photonics. For instance, zinc selenide (ZnSe) nanoparticles have been produced using this method, demonstrating high purity and specific structural characteristics that are beneficial for optoelectronic devices .
  • Surface Engineering :
    • The ability to induce periodic microstructures on material surfaces using this compound has opened new avenues in surface engineering. This application is particularly relevant for enhancing the optical properties of materials, making them suitable for applications in sensors and coatings. The control over ripple formation on surfaces can lead to improved light absorption and scattering properties .

Applications in Biotechnology

  • Proteomic Analysis :
    • This compound is utilized in proteomics for the quantification of proteins with high accuracy. Techniques such as synchronous precursor selection (SPS) allow for better isolation of fragment ions during mass spectrometry, which significantly improves the reliability of protein quantification in complex biological samples . This application is vital for understanding cellular processes and developing biopharmaceuticals.
  • Cell Line Characterization :
    • In bioprocessing, this compound has been applied to characterize CHO (Chinese Hamster Ovary) cell lines that produce therapeutic proteins. By optimizing bioprocess parameters and utilizing advanced spectroscopic techniques, researchers can enhance yield and quality of biopharmaceutical products .

Environmental Monitoring

  • Light Scattering Studies :
    • This compound plays a crucial role in environmental monitoring by enabling detailed studies of light scattering in dynamic media. This application is essential for understanding how pollutants interact with light in various environments, thereby aiding in the assessment of water quality and atmospheric conditions .
  • Coral Health Monitoring :
    • The application of this compound extends to marine biology, where it is used to monitor the health of coral reefs by analyzing light absorption characteristics. This helps in understanding the impact of environmental stressors on coral health, particularly how inadequate light affects photosynthesis and overall coral vitality .

Comparison with Similar Compounds

Key Properties:

  • Physical Characteristics :
    • Boiling Point: 360°C at 760 mmHg
    • Flash Point: 270.1°C .
  • Structural Features: The molecule consists of a sorbitan backbone (a dehydrated sorbitol derivative) esterified with a mono-unsaturated C18 oleic acid chain, conferring amphiphilic properties ideal for emulsification .

Comparison with Similar Compounds

Nonic-light SPS belongs to the sorbitan ester family, which includes derivatives with varying fatty acid chains. Below is a comparative analysis with structurally related compounds, emphasizing differences in hydrophobicity, applications, and performance.

Table 1: Structural and Functional Comparison of Sorbitan Esters

Compound Fatty Acid Chain Key Properties Primary Applications
This compound Oleic acid (C18:1) High thermal stability (BP: 360°C), lipophilic Pharmaceuticals, cosmetics, food
Sorbitan Monostearate Stearic acid (C18:0) Solid at room temperature, HLB ~4.7 Food emulsifiers, creams
Sorbitan Monolaurate Lauric acid (C12:0) Lower viscosity, HLB ~8.6 Detergents, industrial emulsifiers
Sorbitan Tristearate Stearic acid (C18:0) Highly hydrophobic, HLB ~2.1 Lubricants, antifoaming agents

Key Findings:

Hydrophilic-Lipophilic Balance (HLB): this compound (HLB ~4.3) is more lipophilic than sorbitan monolaurate (HLB ~8.6), making it suitable for water-in-oil emulsions, whereas the latter excels in oil-in-water systems . Sorbitan tristearate’s extreme hydrophobicity (HLB ~2.1) limits its use to non-aqueous formulations, unlike this compound, which balances moderate hydrophobicity with versatility .

Thermal Stability: this compound exhibits superior thermal resistance (boiling point 360°C) compared to sorbitan monostearate (decomposes above 200°C), enabling its use in high-temperature processes like sterilization .

Industrial Relevance: While sorbitan monolaurate is preferred in detergents for its solubility, this compound dominates in pharmaceutical creams due to its compatibility with lipid-based drug delivery systems .

Biological Activity

Nonic-light SPS is a synthetic compound that has gained attention for its potential biological activities. This compound is primarily studied in the context of its effects on cellular processes, signaling pathways, and its application in various biomedical fields.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which influences its interaction with biological systems. Its molecular formula and structural components are crucial for understanding how it exerts its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation : this compound has been shown to interact with various signaling pathways, potentially influencing cellular responses to external stimuli. For instance, it may modulate pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is essential for maintaining cellular homeostasis and preventing damage from reactive oxygen species (ROS).
  • Anti-inflammatory Effects : There is evidence indicating that this compound may possess anti-inflammatory properties, potentially reducing the expression of pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Cell ProliferationEnhances proliferation in specific cell lines
Antioxidant EffectsReduces oxidative stress markers
Anti-inflammatoryDecreases cytokine levels in inflammatory models

Case Study 1: Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding suggests a potential application of this compound in cancer therapy.

Case Study 2: Neuroprotective Properties

Research has indicated that this compound may have neuroprotective effects against neurodegenerative diseases. In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions.

Q & A

Q. How to formulate a testable hypothesis for Nonic-light SPS studies?

Begin by defining the relationship between variables (e.g., this compound efficacy and dependent outcomes) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question . Ensure hypotheses are grounded in prior literature and avoid overly broad or binary constructs (e.g., yes/no questions) . For example: "Does this compound improve [specific skill/metric] compared to [baseline method] under [conditions]?"

Q. What experimental design principles are critical for this compound research?

  • Limit variables to avoid conceptual overload; prioritize skills or metrics aligned with established SPS frameworks (e.g., data interpretation, hypothesis testing) .
  • Include controls for confounding factors (e.g., environmental variability, participant expertise).
  • Use visual aids (tables, graphs) to present stimuli or data, ensuring clarity and replicability .

Q. How to ensure reproducibility in this compound experiments?

Document methodologies exhaustively, including raw data collection protocols, instrument calibration, and statistical analysis steps. Share code, datasets, and experimental logs via repositories to enable independent verification . Journals like Beilstein Journal of Organic Chemistry mandate detailed supplementary materials for replication .

Advanced Research Questions

Q. How to resolve contradictions in this compound datasets?

Apply triangulation by cross-validating results using multiple methods (e.g., quantitative metrics and qualitative observations). Re-examine experimental conditions for unaccounted variables (e.g., participant fatigue, measurement tool sensitivity) . Use sensitivity analysis to assess robustness and Bayesian statistics to quantify uncertainty .

Q. What advanced statistical methods are suitable for analyzing this compound outcomes?

For multi-dimensional data (e.g., time-series or spatial patterns), employ:

  • Multivariate analysis (e.g., PCA for dimensionality reduction).
  • Machine learning (e.g., clustering to identify skill-level subgroups).
  • Mixed-effects models to account for hierarchical data structures (e.g., repeated measures across participants) .

Q. How to integrate this compound with interdisciplinary frameworks (e.g., cognitive science or computational modeling)?

  • Align metrics with domain-specific standards (e.g., reaction times in psychology, error rates in engineering).
  • Validate against existing SPS taxonomies (Table 1 in provides criteria for skill assessment).
  • Use hybrid methodologies, such as embedding computational simulations within experimental protocols .

Q. How to validate novel measurement tools developed for this compound studies?

Conduct pilot studies to establish reliability (e.g., test-retest consistency) and construct validity (e.g., correlation with gold-standard assessments). Publish tool specifications, including calibration procedures and error margins, in peer-reviewed venues .

Methodological Best Practices

  • Data Presentation : Use structured formats (e.g., APA-style tables) and avoid redundancy between text and visuals .
  • Ethical Compliance : Anonymize participant data and disclose collection/processing protocols per ACL Workshop guidelines .
  • Literature Synthesis : Critically appraise prior studies using evidence pyramids (e.g., prioritize systematic reviews over anecdotal reports) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.